2,3-Dihydroisoquinoline-1,4-dione
Overview
Description
2,3-Dihydroisoquinoline-1,4-dione is a chemical compound with the molecular formula C9H7NO2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2,3-Dihydroisoquinoline-1,4-dione involves a metal-free switchable synthesis through the oxidation of isoquinolinium salts . This process constructs 1,4-bridged dihydroisoquinoline-3-ones for the first time via the sequential oxidation/annulation of isoquinolinium salts .Chemical Reactions Analysis
2,3-Dihydroisoquinoline-1,4-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . The diverse range of synthetic methods employs acryloyl benzamides as key substrates .Physical And Chemical Properties Analysis
2,3-Dihydroisoquinoline-1,4-dione is a solid substance at room temperature . It has a molecular weight of 161.16 . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Scientific Research Applications
1. Metal-Free Air Oxidation
- Summary of Application: This research describes the application of the readily available trifunctional aromatic ketone methyl-2-(2-bromoacetyl)benzoate in reactions with primary amines. An unexpected in situ air oxidation that follows a cascade process allowed the access to a series of isoquinoline-1,3,4 (2H)-triones .
- Methods of Application: The original protocol was modified, utilizing a Staudinger reaction in the presence of trimethylphosphine, for the synthesis of Caspase inhibitor trione with a free NH group .
- Results or Outcomes: The research led to the synthesis of a series of isoquinoline-1,3,4 (2H)-triones, a class of heterocyclic compounds of great interest containing an oxygen-rich heterocyclic scaffold .
2. Synthesis of Isoquinoline-1,3 (2H,4H)-dione
- Summary of Application: This research focuses on the synthesis of isoquinoline-1,3 (2H,4H)-dione compounds using different radical precursors .
- Methods of Application: The research employed acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones .
- Results or Outcomes: The research led to the development of diverse range of synthetic methods for isoquinoline-1,3-diones .
3. Biological Properties of 3,4-Dihydroisoquinoline Derivatives
- Summary of Application: 3,4-Dihydroisoquinoline derivatives have several important biological properties and are of interest to the pharmaceutical industry .
- Results or Outcomes: The derivatives have shown antimetastatic, anti-inflammatory and analgesic, antiarrhythmic, antiaggregatory, antihypertensive, and antibacterial properties .
4. Annelation of 3,4-Dihydroisoquinoline
- Summary of Application: This research focuses on the annelation of 3,4-dihydroisoquinoline by 2-acetylcycloheptane-1,3-dione .
- Results or Outcomes: The research led to the synthesis of new condensed 3,4-dihydroisoquinoline derivatives .
5. Switchable Synthesis of 1,4-Bridged Dihydroisoquinoline-3-Ones
- Summary of Application: This research describes the switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones .
- Methods of Application: The research employed an iodine (III)-mediated dual radical addition/radical coupling strategy .
- Results or Outcomes: The research led to the development of site-selective transformations .
6. Biological Evaluation of 1,4-Disubstituted-3,4-Dihydroisoquinoline
- Summary of Application: This research focuses on the design, synthesis, and biological evaluation of 1,4-disubstituted-3,4-dihydroisoquinoline .
- Methods of Application: The research employed docking mode for the interaction of the compound with the hydrophobic P1 and P2 pocket .
- Results or Outcomes: The research led to the identification of important pharmacophores of the tubulin polymerization inhibitors .
7. Convenient Cascade Approach for the Access to Isoquinoline-1,3,4 (2H)-triones
- Summary of Application: This research describes a very useful application of the readily available trifunctional aromatic ketone methyl-2-(2-bromoacetyl)benzoate in reactions with primary amines. An unexpected in situ air oxidation that follows a cascade process allowed the access to a series of isoquinoline-1,3,4 (2H)-triones .
- Methods of Application: A modification of the original protocol, utilizing a Staudinger reaction in the presence of trimethylphosphine, was necessary for the synthesis of Caspase inhibitor trione with free NH group .
- Results or Outcomes: The research led to the synthesis of a series of isoquinoline-1,3,4 (2H)-triones, a class of heterocyclic compounds of great interest containing an oxygen-rich heterocyclic scaffold .
8. Synthesis of Anticancer Agents 1,4-Disubstituted Phthalazines
- Summary of Application: This research focuses on the synthesis of anticancer agents 1,4-disubstituted phthalazines .
- Methods of Application: The research employed displacement reactions with thiols .
- Results or Outcomes: The research led to the synthesis of anticancer agents 1,4-disubstituted phthalazines .
9. Preparation of Gd (III)-complexes
Safety And Hazards
The safety information for 2,3-Dihydroisoquinoline-1,4-dione includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Future Directions
The future directions for the study of 2,3-Dihydroisoquinoline-1,4-dione could involve further exploration of its synthesis methods, as well as its potential applications in various fields. For instance, there is interest in the development of novel 2,3-Dihydroisoquinoline-1,4-dione analogs with potent biological activity .
properties
IUPAC Name |
2,3-dihydroisoquinoline-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRHHSIPJQOVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500781 | |
Record name | 2,3-Dihydroisoquinoline-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroisoquinoline-1,4-dione | |
CAS RN |
31053-30-2 | |
Record name | 2,3-Dihydroisoquinoline-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.